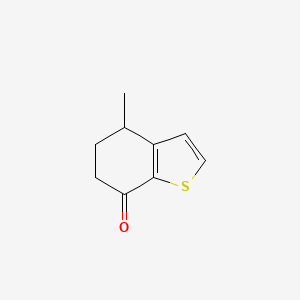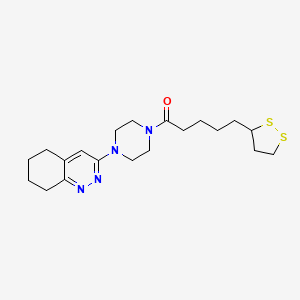
5-(1,2-Dithiolan-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,2-Dithiolan-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)pentan-1-one is a useful research compound. Its molecular formula is C20H30N4OS2 and its molecular weight is 406.61. The purity is usually 95%.
BenchChem offers high-quality 5-(1,2-Dithiolan-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)pentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,2-Dithiolan-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)pentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Cytotoxic Agents
A study by Mistry et al. (2016) synthesized a series of compounds including piperazine derivatives to evaluate their in vitro antioxidant activity using DPPH and ABTS bioassays, as well as their cytotoxic potential against cancer cell lines like cervical cancer cells HeLa and CaSki. These compounds, designed to enhance radical scavenging efficacy and cytotoxic effects against cancer cells, exemplify the application of structurally related compounds in medicinal chemistry for potential therapeutic benefits (Mistry, Patel, Keum, & Kim, 2016).
Antimicrobial and Hypoglycemic Activities
Al-Abdullah et al. (2015) explored the antimicrobial and hypoglycemic activities of novel N-(1-Adamantyl)carbothioamide derivatives, including reactions with piperazine, showcasing the diverse biological activities these compounds can exhibit. This study highlights the potential for developing new therapeutic agents based on the structural motifs similar to the compound , particularly in the context of antimicrobial resistance and diabetes management (Al-Abdullah, Al-Tuwaijri, Hassan, Al-Alshaikh, Habib, & El-Emam, 2015).
Anticancer Activity
Lv et al. (2019) focused on a heterocyclic compound with structural elements akin to the compound of interest for its in vitro anticancer activities against human bone cancer cell lines. The research emphasized the potential of such compounds in drug discovery, particularly for bone cancer treatment, showcasing the importance of structural design in developing effective anticancer agents (Lv, Zhang, Wang, Pan, & Liu, 2019).
Antibacterial Efficacy
Shindikar and Viswanathan (2005) reported on novel fluoroquinolones with potent in vivo activity against Mycobacterium tuberculosis in mice. The study illustrated the significance of structural modifications, including piperazine derivatives, in enhancing the antibacterial potency and provided a path toward developing improved therapeutic agents for tuberculosis (Shindikar & Viswanathan, 2005).
properties
IUPAC Name |
5-(dithiolan-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4OS2/c25-20(8-4-2-6-17-9-14-26-27-17)24-12-10-23(11-13-24)19-15-16-5-1-3-7-18(16)21-22-19/h15,17H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKWUUZQSBTMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CCCCC4CCSS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Dithiolan-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)pentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

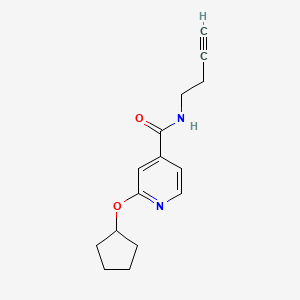
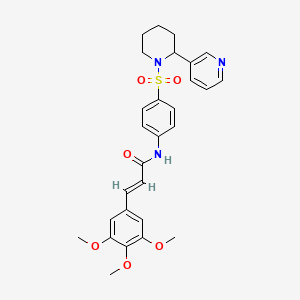
![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2616029.png)
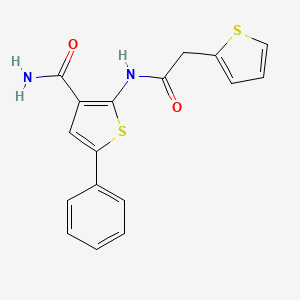
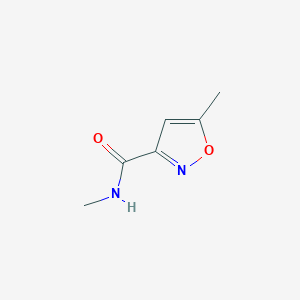
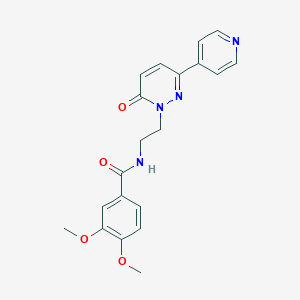
![4-chloro-Thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B2616034.png)
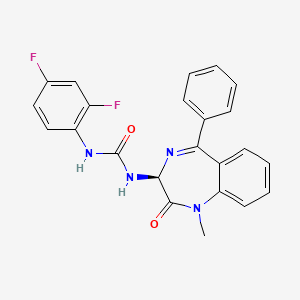
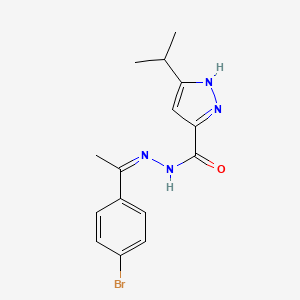
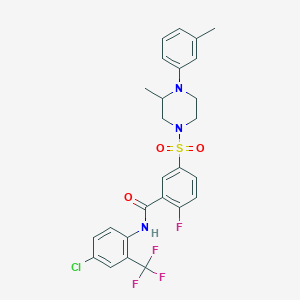
![N-(4-acetylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616040.png)
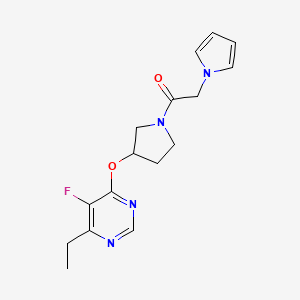
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B2616042.png)
